

Navigating the Nomenclature: A Technical Guide to α -Hydroxyheptanoic Acid and 2-Hydroxyheptanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxyheptanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential biological significance of α -hydroxyheptanoic acid, also known as **2-hydroxyheptanoic acid**. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development.

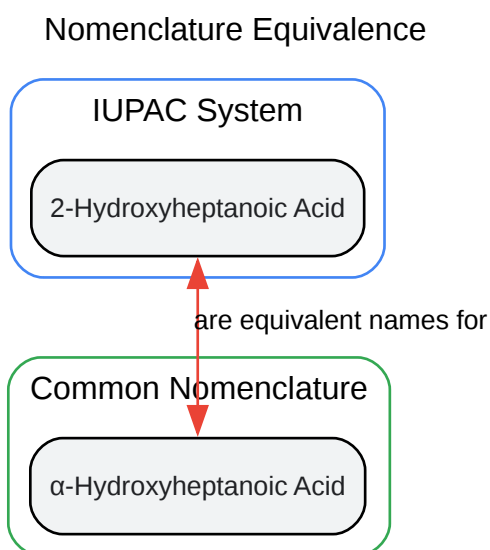
Decoding the Nomenclature: α - vs. 2-

The terms α -hydroxyheptanoic acid and **2-hydroxyheptanoic acid** refer to the same chemical entity. The variation in naming arises from two different, yet valid, nomenclature systems:

- Common Nomenclature (α -hydroxyheptanoic acid):** In this system, the carbon atom adjacent to the primary functional group (the carboxyl group in this case) is designated as the alpha (α) carbon. Subsequent carbons are labeled beta (β), gamma (γ), and so on. Therefore, " α -hydroxyheptanoic acid" indicates a heptanoic acid molecule with a hydroxyl (-OH) group attached to the α -carbon.
- IUPAC Nomenclature (**2-hydroxyheptanoic acid**):** The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. According to IUPAC rules, the carbon atom of the carboxyl group is assigned the number 1 position. The rest of the carbon chain is numbered sequentially. Consequently, the hydroxyl

group on the adjacent carbon is at the number 2 position, leading to the name "**2-hydroxyheptanoic acid**." This is the preferred name in formal scientific literature for its precision.

Logical Relationship of Nomenclature



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Caption: Diagram illustrating the equivalence of IUPAC and common nomenclature for the same chemical structure.

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for **2-hydroxyheptanoic acid** are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values from computational models.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₃	PubChem
Molecular Weight	146.18 g/mol	PubChem[1]
Melting Point	60-62 °C (for the similar 2-hydroxyhexanoic acid)	Sigma-Aldrich
pKa (predicted)	3.86	N/A
Solubility	Slightly soluble in water; very soluble in ethanol and ether.	N/A
Appearance	White to off-white solid.	N/A

Spectroscopic Data (Representative)

As experimental spectra for **2-hydroxyheptanoic acid** are not readily available in public databases, representative spectra for a close homolog, 2-hydroxyhexanoic acid, are provided for illustrative purposes. The spectral features are expected to be very similar.

FTIR Spectrum of 2-Hydroxyhexanoic Acid

An experimental Fourier-transform infrared (FTIR) spectrum of 2-hydroxyhexanoic acid reveals key functional groups.[2][3] The spectrum is characterized by:

- A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group.
- A sharp, strong absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
- A C-O stretching vibration band around 1200-1300 cm⁻¹.
- C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region.

NMR Spectroscopy of 2-Hydroxyhexanoic Acid

The ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum of 2-hydroxyhexanoic acid would show a characteristic triplet for the terminal methyl (CH_3) group, multiplets for the methylene (CH_2) groups of the alkyl chain, and a distinct methine (CH) proton signal for the carbon bearing the hydroxyl group, which would likely appear as a triplet. The acidic proton of the carboxyl group would appear as a broad singlet.[4]
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in 2-hydroxyhexanoic acid. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The carbon attached to the hydroxyl group would also have a characteristic chemical shift, typically in the range of 60-75 ppm. The remaining alkyl carbons would appear at higher field strengths.

Experimental Protocols

Several methods can be employed for the synthesis of α -hydroxyheptanoic acid. Below are detailed methodologies for two common approaches.

Synthesis via α -Bromination of Heptanoic Acid and Subsequent Hydrolysis

This is a classic two-step method for preparing α -hydroxy acids.

Step 1: α -Bromination of Heptanoic Acid (Hell-Volhard-Zelinsky Reaction)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place heptanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
- **Bromination:** Slowly add bromine (Br_2) to the reaction mixture while stirring. The reaction is typically initiated by gentle heating.
- **Reaction Monitoring:** The reaction progress can be monitored by the disappearance of the red-brown color of bromine. The reaction is refluxed until the evolution of hydrogen bromide (HBr) gas ceases.

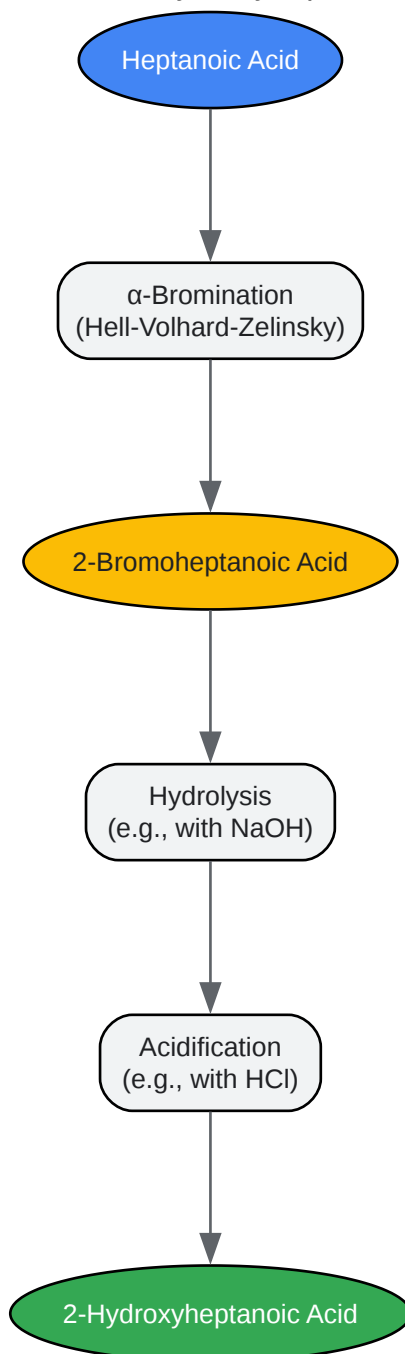
- **Work-up:** After cooling, the reaction mixture is carefully poured into cold water to hydrolyze the intermediate acyl bromide. The organic layer containing 2-bromoheptanoic acid is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO_4).
- **Purification:** The crude 2-bromoheptanoic acid can be purified by distillation under reduced pressure.

Step 2: Hydrolysis of 2-Bromoheptanoic Acid

- **Reaction Setup:** The purified 2-bromoheptanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).
- **Hydrolysis:** The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom by a hydroxyl group.
- **Acidification:** After cooling, the reaction mixture is acidified with a strong mineral acid (e.g., HCl or H_2SO_4) to a pH of approximately 2. This protonates the carboxylate to form the free **2-hydroxyheptanoic acid**, which may precipitate out of the solution.
- **Isolation and Purification:** The product is then isolated by filtration or extraction with an organic solvent (e.g., diethyl ether). The crude product can be further purified by recrystallization or chromatography.

Synthesis Workflow: α -Bromination and Hydrolysis

Synthesis of 2-Hydroxyheptanoic Acid



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Caption: A workflow diagram illustrating the two-step synthesis of **2-hydroxyheptanoic acid**.

Synthesis via Electrocarboxylation of Heptanal

A more modern and sustainable approach involves the direct electrocarboxylation of the corresponding aldehyde.^{[5][6][7][8]}

- **Electrochemical Cell Setup:** An undivided electrochemical cell is equipped with a stable carbon-based cathode (e.g., glassy carbon) and a sacrificial anode (e.g., magnesium).
- **Electrolyte Solution:** The cell is filled with an electrolyte solution, typically a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), containing a supporting electrolyte (e.g., tetrabutylammonium bromide).
- **Reactant and CO₂:** Heptanal is added to the electrolyte. Carbon dioxide (CO₂) is continuously bubbled through the solution during the electrolysis.
- **Electrolysis:** A constant current is applied across the electrodes. At the cathode, the aldehyde is reduced to a radical anion, which then reacts with CO₂ to form a carboxylate intermediate.
- **Work-up:** After the electrolysis is complete, the reaction mixture is worked up by acidification to protonate the carboxylate, yielding **2-hydroxyheptanoic acid**.
- **Purification:** The product is isolated by extraction and can be purified by chromatography or recrystallization.

Biological Significance and Signaling

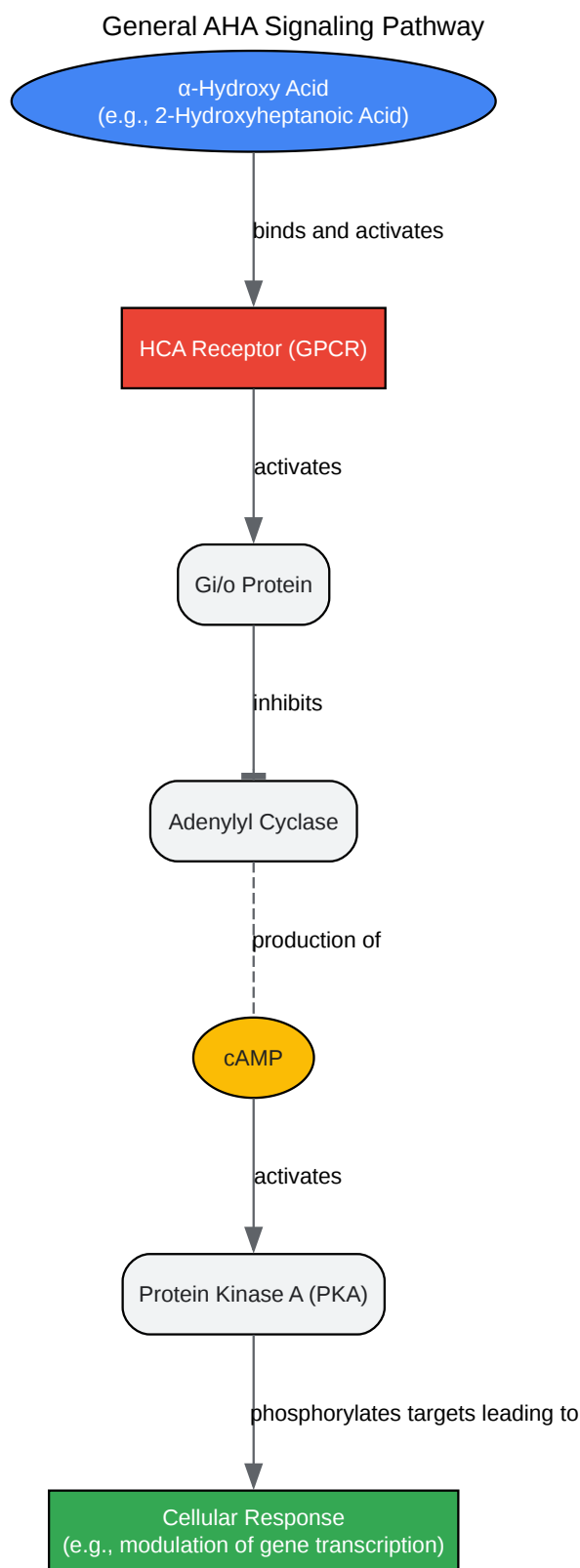
2-Hydroxyheptanoic acid is a metabolite that has been detected in humans and other organisms.^[1] While a specific signaling pathway dedicated to **2-hydroxyheptanoic acid** has not been extensively characterized, its role can be inferred from the broader class of α -hydroxy acids (AHAs).

AHAs are known to exert various effects on the skin, including exfoliation and increased collagen production.^{[9][10][11]} At a molecular level, some AHAs are recognized by specific G-protein coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors. The activation of these receptors can initiate intracellular signaling cascades.

For instance, the activation of HCA receptors by an AHA can lead to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This

reduction in cAMP can modulate the activity of protein kinase A (PKA) and subsequently influence gene transcription and other cellular processes.

Representative Signaling Pathway for α -Hydroxy Acids



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Caption: A generalized signaling pathway for α -hydroxy acids acting through HCA receptors.

Conclusion

2-Hydroxyheptanoic acid, systematically named, and its common counterpart, α -hydroxyheptanoic acid, represent a molecule of interest in both chemical and biological research. Understanding its dual nomenclature is fundamental for navigating scientific literature. The synthetic routes outlined provide a basis for its preparation in a laboratory setting. While its specific biological role is still an area of active investigation, its classification as a metabolite and the known functions of the broader class of α -hydroxy acids suggest its potential involvement in various physiological processes. This guide serves as a foundational document for researchers and professionals seeking to work with and understand this versatile molecule.

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